

# A Comprehensive Technical Guide to the Chemical Properties of Dimethyl Pentanedioate

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## Compound of Interest

Compound Name: *Pentanedioate*

Cat. No.: *B1230348*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of dimethyl **pentanedioate**, also known as dimethyl glutarate. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work. This document presents quantitative data in structured tables, details experimental protocols for key property determinations, and visualizes important reaction mechanisms.

## Physicochemical Properties

Dimethyl **pentanedioate** is a colorless liquid with a mild, pleasant odor. It is the dimethyl ester of pentanedioic acid (glutaric acid).<sup>[1]</sup> Its key physical and chemical properties are summarized in the tables below.

## Identification and General Properties

Property	Value	Reference
Chemical Formula	C <sub>7</sub> H <sub>12</sub> O <sub>4</sub>	[2]
Molecular Weight	160.17 g/mol	[2]
CAS Number	1119-40-0	[2]
Synonyms	Dimethyl glutarate, Glutaric acid dimethyl ester, DBE-5	[1]
Appearance	Colorless liquid	[1]
Odor	Mild, pleasant	[1]

## Thermodynamic and Physical Properties

Property	Value	Reference
Melting Point	-37 °C	[1]
Boiling Point	210-215 °C at 760 mmHg	[1]
Density	1.087 g/cm <sup>3</sup> at 20 °C	[1]
Flash Point	107 °C	[1]
Water Solubility	5.3 g/100 mL at 20 °C	[1]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of dimethyl pentanedioate.

### NMR Spectroscopy

<sup>1</sup>H NMR Spectrum: The proton NMR spectrum provides information about the hydrogen environments in the molecule.

- Instrument: Varian A-60[3]
- Solvent: Not specified in the available data.

<sup>13</sup>C NMR Spectrum: The carbon-13 NMR spectrum reveals the different carbon environments.

- Instrument: Varian HA-100[3]
- Solvent: CDCl<sub>3</sub> is a common solvent for this type of analysis.[4]

Chemical Shift (ppm)	Assignment
Data not explicitly available in search results	Methylene carbons (C2, C3, C4)
Data not explicitly available in search results	Methoxy carbons (O-CH <sub>3</sub> )
Data not explicitly available in search results	Carbonyl carbons (C=O)

## Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation. The NIST WebBook provides the mass spectrum of dimethyl **pentanedioate**. [5]

## Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in dimethyl **pentanedioate**. The NIST WebBook provides a gas-phase IR spectrum. [6]

## Chemical Reactivity

Dimethyl **pentanedioate** undergoes reactions typical of esters, most notably hydrolysis and transesterification.

## Hydrolysis

In the presence of an acid or base catalyst, dimethyl **pentanedioate** can be hydrolyzed to yield pentanedioic acid and two equivalents of methanol. [7][8] The reaction is reversible, and the equilibrium can be shifted by controlling the reaction conditions. [7]

A study on the hydrolysis of dimethyl glutarate using a strong acidic styrene-based cation exchange resin as a catalyst has been reported. [7][8] The optimal conditions for this reaction

were found to be a reaction temperature of 130°C, a molar ratio of water to dimethyl glutarate of 12:1, and a reaction time of 2 hours, which resulted in a glutaric acid yield of 88.84%.<sup>[7]</sup>

## Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. Dimethyl **pentanedioate** can undergo transesterification with other alcohols in the presence of an acid or base catalyst to form different dialkyl **pentanedioates**.

## Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of dimethyl **pentanedioate**.

### Synthesis via Fischer Esterification

The following is a general protocol for the synthesis of dimethyl **pentanedioate** from pentanedioic acid and methanol, based on the Fischer esterification of glutaric acid.<sup>[9][10][11][12][13]</sup>

Materials:

- Pentanedioic acid (glutaric acid)
- Methanol (absolute)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate (saturated solution)
- Anhydrous sodium sulfate
- Diethyl ether

Equipment:

- Round-bottom flask
- Reflux condenser

- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

#### Procedure:

- In a round-bottom flask, dissolve pentanedioic acid in an excess of methanol (e.g., a 1:10 molar ratio of acid to alcohol).
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl **pentanedioate**.
- The product can be further purified by distillation.

## Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method.<sup>[10]</sup>

#### Procedure (Simple Distillation):

- Place a small volume of dimethyl **pentanedioate** in a distillation flask with a few boiling chips.
- Set up a simple distillation apparatus with a condenser and a collection flask.
- Insert a thermometer into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser.
- Heat the flask gently. The temperature at which a steady stream of distillate is collected is recorded as the boiling point.

## GC-MS Analysis

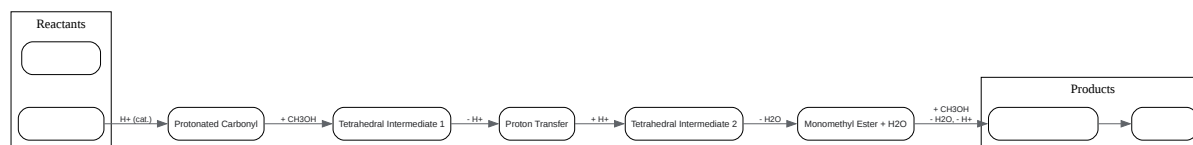
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Typical GC-MS Parameters:

- GC Column: A nonpolar or medium-polarity column, such as a DB-5ms or HP-5ms, is suitable.
- Carrier Gas: Helium at a constant flow rate.
- Inlet Temperature: Typically 250 °C.
- Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.
- MS Detector: Electron ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.

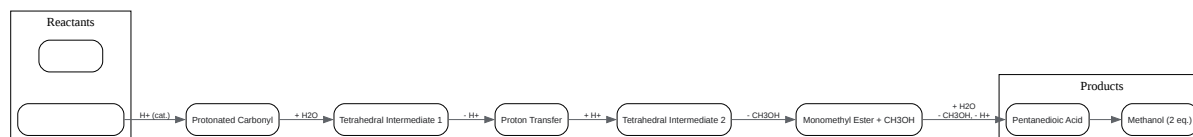
## Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key reaction pathways.



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Caption: Fischer Esterification of Pentanedioic Acid.



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Caption: Acid-Catalyzed Hydrolysis of Dimethyl **Pentanedioate**.

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